molecular formula C25H21NO3 B6543998 2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide CAS No. 929371-66-4

2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide

Cat. No. B6543998
CAS RN: 929371-66-4
M. Wt: 383.4 g/mol
InChI Key: VXXRSJPAJDLUGY-UHFFFAOYSA-N
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Description

2-Methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide, also known as MMBF, is a benzamide compound with a wide range of applications in scientific research. It is a colorless solid compound with a molecular weight of 431.5 g/mol and a melting point of 142-144 °C. MMBF is used in a variety of applications, including synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including benzimidazoles, benzofurans, and benzothiazoles. It has also been used in biochemical and physiological studies to investigate the effects of various compounds on the body. In addition, 2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide has been used in laboratory experiments to study the mechanism of action of various drugs.

Mechanism of Action

2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide has been found to act as a competitive inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which plays an important role in the transmission of nerve signals. By inhibiting AChE, 2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide can increase the levels of acetylcholine in the body, leading to an increase in nerve transmission.
Biochemical and Physiological Effects
2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide has been found to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to increase the levels of acetylcholine in the body, leading to an increase in nerve transmission. It has also been found to inhibit the enzyme acetylcholinesterase, which can lead to an increase in the levels of acetylcholine. In addition, 2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide has been found to have anti-inflammatory, antioxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide has several advantages for laboratory experiments. It is a relatively inexpensive and easy to synthesize compound, and can be used in a variety of experiments. In addition, it has a wide range of applications in scientific research, making it a useful tool for studying the effects of various compounds. However, there are some limitations to using 2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide in laboratory experiments. It has a relatively low solubility in aqueous solutions, making it difficult to use in certain experiments. In addition, it can be toxic in large doses, and should be handled with caution.

Future Directions

The potential applications of 2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide in scientific research are vast and varied. In the future, it could be used to study the effects of various compounds on the body, as well as to develop new drugs and treatments. In addition, it could be used to investigate the mechanisms of action of various drugs, and to develop new methods of synthesis. Furthermore, it could be used to study the effects of various compounds on the environment, and to develop new methods of environmental protection. Finally, it could be used to develop new methods of synthesis for a variety of compounds, making it a valuable tool for scientific research.

Synthesis Methods

2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide can be synthesized using a few different methods, including the Vilsmeier-Haack reaction and the multicomponent reaction. The Vilsmeier-Haack reaction involves the formation of an iminium ion from a primary amine and a halide. This iminium ion then reacts with an aldehyde to form a benzamide. The multicomponent reaction involves the reaction of an aldehyde, an amine, and an acid chloride to form a benzamide. Both methods are efficient and cost-effective, and can be used to synthesize 2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide.

properties

IUPAC Name

2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3/c1-15-8-10-18(11-9-15)23(27)24-17(3)21-13-12-19(14-22(21)29-24)26-25(28)20-7-5-4-6-16(20)2/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXRSJPAJDLUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide

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